molecular formula C24H26N4O4S B4232322 METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4232322
M. Wt: 466.6 g/mol
InChI Key: MUFVDOPQTRGBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a benzimidazole moiety, a pyrimidine ring, and a phenyl group with methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine.

    Thioether formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrimidine ring synthesis: The pyrimidine ring is synthesized by reacting an appropriate β-keto ester with guanidine in the presence of a base.

    Coupling reactions: The final coupling of the benzimidazole-thioether intermediate with the pyrimidine derivative is carried out under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy in treating certain diseases.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to certain enzyme active sites, inhibiting their activity. The pyrimidine ring may interact with nucleic acids, affecting gene expression or protein synthesis. The overall effect is a modulation of biological pathways that can lead to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,5-dimethylphenyl)-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure with a methoxy group instead of an ethoxy group.

    Methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure with different substitutions on the phenyl group.

Uniqueness

The uniqueness of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and pyrimidine rings, along with the thioether linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-6-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-5-32-15-8-9-17-18(11-15)27-24(26-17)33-12-19-20(22(29)31-4)21(28-23(30)25-19)16-10-13(2)6-7-14(16)3/h6-11,21H,5,12H2,1-4H3,(H,26,27)(H2,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFVDOPQTRGBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=C(C(NC(=O)N3)C4=C(C=CC(=C4)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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